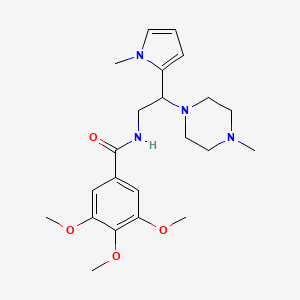![molecular formula C18H17ClN2O2S B2457995 1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone CAS No. 851804-06-3](/img/structure/B2457995.png)
1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfanyl group, a dihydroimidazol group, and a phenoxyethanone group . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydroimidazol group suggests that the compound may have a cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl group could undergo electrophilic aromatic substitution reactions, and the methylsulfanyl group could undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, and the presence of the methylsulfanyl group could increase its reactivity .Wissenschaftliche Forschungsanwendungen
Transformation and Genotoxicity in Chlorination Disinfection
The study by Sun et al. (2019) explores the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone during the chlorination disinfection process. This research is relevant as it examines how certain chemical compounds, similar in structure to the one , undergo transformations and increase in genotoxicity under specific conditions, such as higher pH values and chlorine doses. The formation of novel by-products during the chlorination of these compounds could have ecological and health risks, providing insights into the environmental and safety aspects of chemical transformations in water treatment processes (Sun et al., 2019).
Photochemical Transformations in Organic Synthesis
The work by Plíštil et al. (2006) presents the irradiation-induced transformations of certain chlorophenone derivatives, showcasing how photochemical processes can lead to the formation of complex organic molecules. This study illustrates the potential of using photochemical reactions in synthesizing compounds with intricate structures from simpler molecules, thus highlighting a method of synthesizing compounds with functionalities similar to the chemical (Plíštil et al., 2006).
Advancements in Polyimide Materials
Research by Tapaswi et al. (2015) and Ghaemy & Alizadeh (2009) on the development of high-performance polyimides incorporating sulfur and imidazole derivatives demonstrates the utility of such chemicals in creating materials with desirable properties like high refractive indices, good thermomechanical stabilities, and excellent solubility. These studies underscore the relevance of chemicals with sulfur and imidazole functionalities in advancing materials science, particularly in the context of enhancing the performance and application range of polyimides (Tapaswi et al., 2015); (Ghaemy & Alizadeh, 2009).
Environmental Impact and Analytical Methodologies
The detection of UV filters like benzophenones and benzotriazoles in environmental samples, as discussed by Zhang et al. (2011), highlights the environmental prevalence and potential impacts of similar synthetic compounds. This research points to the importance of developing analytical methodologies for tracking the environmental distribution of such chemicals, which can be crucial for assessing their ecological and health risks (Zhang et al., 2011).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on chlorophenyl-substituted compounds to predict their biological effects. This study exemplifies the use of computational tools in assessing the potential biological activities of chemicals, thereby aiding in the design of molecules with targeted properties (Viji et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLZBZNLAKFFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

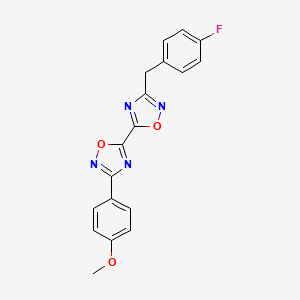

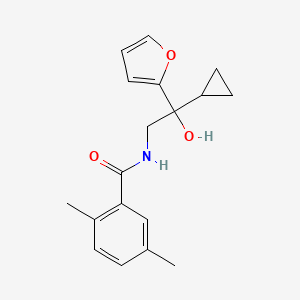
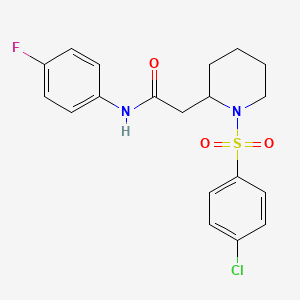

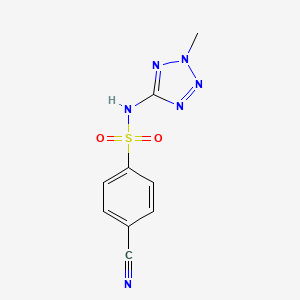
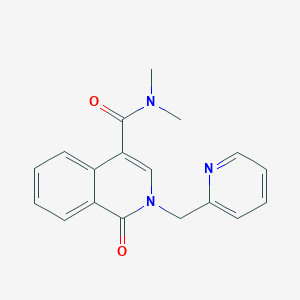
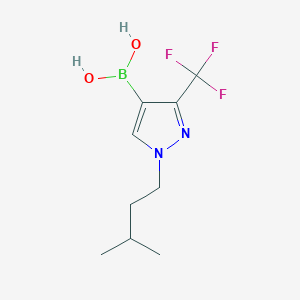
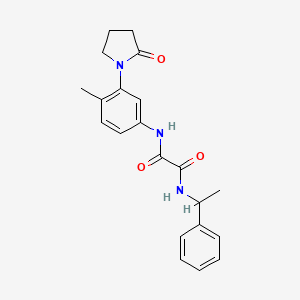
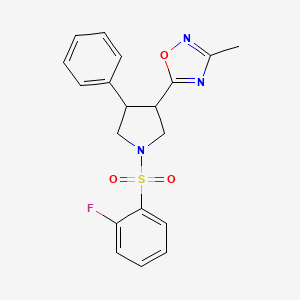
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2457930.png)
![3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2457933.png)
![2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B2457934.png)
